Propene-2-D1
Overview
Description
Propene-2-D1 is an isotopically labeled compound where one of the hydrogen atoms in prop-1-ene (commonly known as propylene) is replaced by deuterium, a stable isotope of hydrogen. This compound is of significant interest in various fields of scientific research due to its unique properties imparted by the presence of deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propene-2-D1 can be synthesized through several methods. One common approach involves the deuteration of propylene using deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with the deuterium gas being introduced at room temperature and atmospheric pressure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of deuterated reagents and catalysts to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to separate the desired product from any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions: Propene-2-D1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated propylene oxide or other oxygenated derivatives.
Reduction: The compound can be reduced to form deuterated propane.
Substitution: It can participate in substitution reactions where the deuterium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Catalytic hydrogenation using catalysts like palladium or platinum.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Deuterated propylene oxide.
Reduction: Deuterated propane.
Substitution: Deuterated halopropanes.
Scientific Research Applications
Propene-2-D1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in the development of deuterium-labeled drugs to study pharmacokinetics and metabolic stability.
Industry: Applied in the production of specialty chemicals and materials where isotopic labeling is required for analytical purposes.
Mechanism of Action
The mechanism of action of Propene-2-D1 is primarily related to its behavior in chemical reactions. The presence of deuterium, which has a higher mass than hydrogen, can influence reaction rates and pathways due to the kinetic isotope effect. This effect can lead to differences in bond dissociation energies and reaction kinetics, making deuterium-labeled compounds valuable tools in mechanistic studies.
Comparison with Similar Compounds
Prop-1-ene (Propylene): The non-deuterated analog of Propene-2-D1.
2-Deuteriopropane: Another deuterium-labeled compound where deuterium replaces a hydrogen atom in propane.
Deuterated Ethylene: A simpler deuterium-labeled alkene.
Uniqueness: this compound is unique due to its specific isotopic labeling, which allows for detailed mechanistic studies and tracing in various chemical and biological processes. The presence of deuterium can significantly alter the physical and chemical properties of the compound, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
2-deuterioprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-WFVSFCRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
43.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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